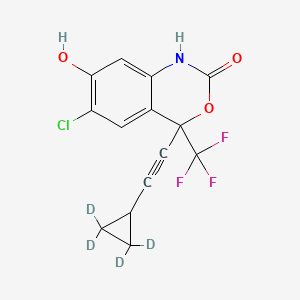
Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate” is an innovative biomedicine product . It is emerging as a compelling candidate for studying a diverse array of ailments, notably cancer, inflammation, and metabolic disorders . It is also used as an intermediate for the synthesis of Daidzein 7-β-D-Glucuronide .
Molecular Structure Analysis
The molecular formula of this compound is C34H36O14 . Its molecular weight is 668.64 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis
The compound is used in the synthesis of Daidzein 7-β-D-Glucuronide . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 668.64 , and its molecular formula is C34H36O14 . Other physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Base-Catalyzed Degradation of Carbohydrates
Research on the base-catalyzed degradation of carbohydrates, particularly β-eliminations of 4-O-substituted hexopyranosiduronates, is crucial for understanding the chemical behavior and potential applications of complex uronic acid derivatives. For instance, the study by Aspinall et al. (1975) on methylated disaccharides provides insights into the stability and reactivity of hexopyranosiduronates, which could be relevant for the synthesis and modification of compounds like the one you're interested in Aspinall, G. O., Krishnamurthy, T., Mitura, Walter, & Funabashi, M. (1975). Base-catalyzed Degradations of Carbohydrates. IX. β-Eliminations of 4-O-Substituted Hexopyranosiduronates. Canadian Journal of Chemistry.
Chemical Modifications and Synthesis Techniques
The chemical modification and synthesis of carbohydrate derivatives, such as those detailed by Smiatacz et al. (1997), are fundamental for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. Understanding these modifications can help in tailoring the properties of compounds like methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate for specific applications Smiatacz, Z., Chrzczanowicz, Iwona, & Myszka, H. (1997). Chemical modification of some methyl (3,4-di-O-acetyl-2-deoxy-2-hydroxyimino-α-d-arabino-hexopyranosid)uronates. Carbohydrate Research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the protection of the hydroxyl and amino groups, followed by the coupling of the protected daidzein with the protected glucopyranoside. Finally, the protecting groups are removed to obtain the target compound.", "Starting Materials": [ "Daidzein", "Hexanoic acid", "Methanol", "Pyridine", "Acetic anhydride", "Glucose", "Triethylamine", "Methylamine", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of daidzein using acetic anhydride and pyridine", "Protection of the amino group of daidzein using methylamine and acetic anhydride", "Protection of the hydroxyl groups of glucose using acetic anhydride and pyridine", "Coupling of the protected daidzein and protected glucopyranoside using triethylamine as a catalyst", "Protection of the remaining hydroxyl groups using acetic anhydride and pyridine", "Removal of the protecting groups using methanol and diethyl ether to obtain the target compound" ] } | |
Número CAS |
918158-55-1 |
Fórmula molecular |
C34H36O14 |
Peso molecular |
668.648 |
Nombre IUPAC |
methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34?/m0/s1 |
Clave InChI |
WSSZPAKSRUSETD-UQZXYJODSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



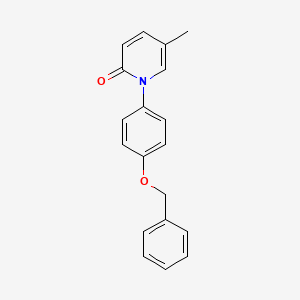
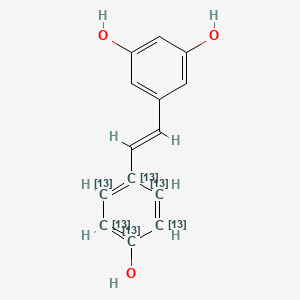
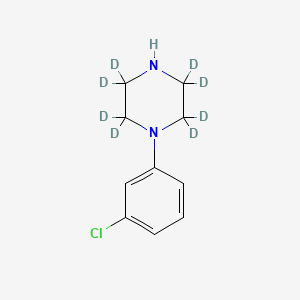
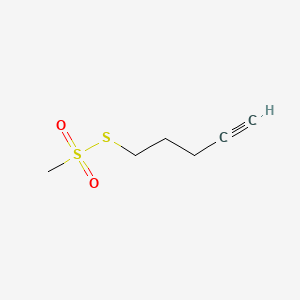
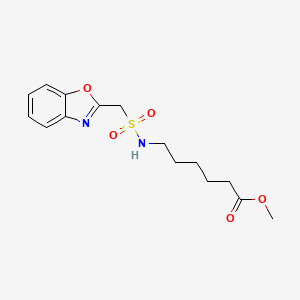

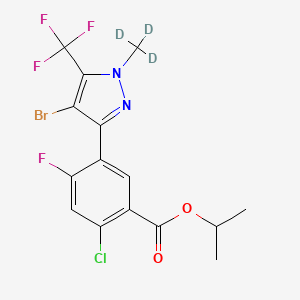
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
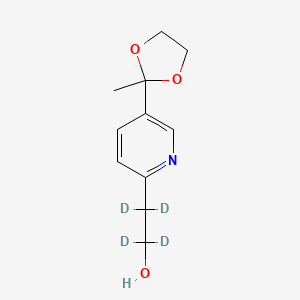
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)

